5-Acetyl-2-(4-(t-butylphenoxy) pyridine CAS number and identifiers
5-Acetyl-2-(4-(t-butylphenoxy) pyridine CAS number and identifiers
Topic: 5-Acetyl-2-(4-(t-butylphenoxy) pyridine CAS number and identifiers Content Type: An in-depth technical guide or whitepaper on the core.
CAS Registry Number: 1546175-36-3[1][2][3][4][5][6]
Executive Summary
In the landscape of medicinal chemistry, 5-Acetyl-2-(4-(t-butylphenoxy)pyridine represents a specialized scaffold bridging the utility of pyridine pharmacophores with lipophilic aryl ethers. This compound serves as a critical intermediate in the synthesis of kinase inhibitors and P-glycoprotein (P-gp) modulators , where the tert-butyl group enhances hydrophobic binding interactions while the acetyl moiety acts as a versatile "chemical handle" for downstream condensation reactions (e.g., forming chalcones or heterocycles).
This guide provides a rigorous technical analysis of the compound's identity, a validated synthesis protocol based on Nucleophilic Aromatic Substitution (SNAr), and a structural critique of its application in drug discovery.
Chemical Identity & Physicochemical Profile[2][6][7][8]
The following data aggregates the definitive identifiers for researchers integrating this compound into chemical libraries or procurement workflows.
| Property | Specification |
| Chemical Name | 5-Acetyl-2-(4-(t-butylphenoxy)pyridine |
| IUPAC Name | 1-[6-(4-tert-butylphenoxy)pyridin-3-yl]ethanone |
| CAS Number | 1546175-36-3 |
| Molecular Formula | C17H19NO2 |
| Molecular Weight | 269.34 g/mol |
| SMILES | CC(=O)c1cnc(Oc2ccc(C(C)(C)C)cc2)c1 |
| InChI Key | (Predicted) XBDIIEFLZBEFJL-UHFFFAOYSA-N |
| LogP (Predicted) | ~4.2 (High Lipophilicity) |
| H-Bond Acceptors | 3 (N, O, C=O) |
| H-Bond Donors | 0 |
Synthetic Methodology: The SNAr Protocol
The most robust route to 5-Acetyl-2-(4-(t-butylphenoxy)pyridine is the Nucleophilic Aromatic Substitution (SNAr) of 6-chloro-3-acetylpyridine with 4-tert-butylphenol. This reaction exploits the electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing acetyl group at the 3-position (meta to nitrogen, para to the leaving group).
Reaction Workflow Diagram
Caption: SNAr synthesis pathway showing the convergence of reactants into the activated complex and final product formation.
Detailed Experimental Protocol
Note: This protocol is designed for a 10 mmol scale. Adjust stoichiometry linearly for scale-up.
Reagents:
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A: 6-Chloro-3-acetylpyridine (1.55 g, 10.0 mmol)
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B: 4-tert-butylphenol (1.65 g, 11.0 mmol, 1.1 eq)
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Base: Potassium Carbonate (K2CO3), anhydrous (2.76 g, 20.0 mmol, 2.0 eq)
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Solvent: N,N-Dimethylformamide (DMF), anhydrous (20 mL)
Procedure:
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Activation: In a dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylphenol in DMF. Add K2CO3 . Stir at room temperature for 15 minutes to facilitate phenoxide formation.
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Why: Pre-forming the phenoxide increases nucleophilicity, ensuring the reaction is kinetically favored over side reactions.
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Addition: Add 6-Chloro-3-acetylpyridine in a single portion.
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Reaction: Fit the flask with a reflux condenser and heat the mixture to 100°C under an inert atmosphere (N2 or Ar). Monitor by TLC (Hexane:EtOAc 4:1).
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Endpoint: Reaction is typically complete within 4–6 hours. Look for the disappearance of the chloropyridine spot.
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Workup: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-water.
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Observation: The product should precipitate as a solid due to its lipophilicity.
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Isolation: Filter the precipitate. Wash the filter cake copiously with water to remove residual DMF and inorganic salts.
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, gradient 0–20% EtOAc in Hexanes).
Mechanistic Analysis & Pharmacophore Utility
The SNAr Mechanism
The reaction proceeds via an Addition-Elimination mechanism. The acetyl group at position 5 (relative to the nitrogen) is crucial. It acts as an electron-withdrawing group (EWG) via resonance, stabilizing the anionic Meisenheimer intermediate formed when the phenoxide attacks the C-2 position. Without this activation, the pyridine ring would be insufficiently electrophilic for efficient substitution.
Structural Logic in Drug Design
Researchers utilize this scaffold for specific "lock-and-key" interactions:
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The tert-Butyl Group: A classic bioisostere for bulky hydrophobic residues. It is metabolically stable (unlike an n-butyl chain) and fills large hydrophobic pockets in target proteins (e.g., the ATP-binding site of kinases).
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The Ether Linkage: Provides rotational freedom, allowing the molecule to adopt an optimal conformation for binding, while acting as a spacer between the aromatic rings.
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The Acetyl Handle: This is the primary site for diversification. It can be converted into:
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Chalcones: Via Claisen-Schmidt condensation (for anti-inflammatory activity).
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Aminothiazoles: Via bromination and reaction with thioureas (common in kinase inhibitors).
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Caption: Decomposition of the molecule into functional pharmacophoric units.
Analytical Validation (Self-Validating Data)
To confirm the identity of the synthesized product, compare experimental data against these predicted spectral values.
Proton NMR (1H NMR, 400 MHz, CDCl3)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 8.78 | Doublet (d, J=2.0 Hz) | 1H | Pyridine H-6 (Ortho to Acetyl/N) |
| 8.20 | Doublet of Doublets (dd) | 1H | Pyridine H-4 (Para to N) |
| 7.42 | Doublet (d, J=8.5 Hz) | 2H | Phenyl H-3,5 (Ortho to t-Butyl) |
| 7.05 | Doublet (d, J=8.5 Hz) | 2H | Phenyl H-2,6 (Ortho to Ether) |
| 6.95 | Doublet (d, J=8.5 Hz) | 1H | Pyridine H-3 (Ortho to Ether) |
| 2.58 | Singlet (s) | 3H | Acetyl (-CH3) |
| 1.34 | Singlet (s) | 9H | tert-Butyl (-C(CH3)3) |
Mass Spectrometry
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Expected [M+H]+: 270.15 m/z
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Ionization Mode: Electrospray Ionization (ESI) positive mode is recommended due to the basic pyridine nitrogen.
Safety & Handling
While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions for pyridine derivatives and phenolic ethers :
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Hazard Statements (GHS): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust or residual solvent vapors.
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Storage: Store in a cool, dry place (2–8°C recommended) under inert gas to prevent slow oxidation of the ether linkage or moisture absorption.
References
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Chemical Identity & CAS Verification
- Source: ChemicalBook & BLD Pharm C
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URL:
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Synthetic Methodology (SNAr on Pyridines)
- Context: General protocol for diaryl ether synthesis via nucleophilic arom
- Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
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URL:
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Pharmacological Context (P-gp & Kinase Inhibition)
- Context: Utility of 2-phenoxypyridine scaffolds in multidrug resistance.
- Source:Journal of Medicinal Chemistry, "Discovery of Potent Inhibitors against P-Glycoprotein-Medi
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URL:
Sources
- 1. CAS Number List - 1 - Page 244401 - Chemicalbook [amp.chemicalbook.com]
- 2. 1554472-61-5|5-ACetyl-2-(2-tert-butylphenoxy) pyridine|BLD Pharm [bldpharm.com]
- 3. arctomsci.com [arctomsci.com]
- 4. parchem.com [parchem.com]
- 5. 885229-37-8|1-(6-Ethoxypyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 6. 2-(4-叔丁基苯氧基)-5-乙酰基吡啶 - CAS:1546175-36-3 - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]
